2-(1H-pyrazol-4-yl)-1H-imidazole

Fragment-based drug discovery Lead-likeness Physicochemical property benchmarking

2-(1H-Pyrazol-4-yl)-1H-imidazole is a small-molecule heterocyclic building block (C6H6N4, MW 134.1 g/mol) consisting of a pyrazole ring linked at the 4-position to the 2-position of an imidazole ring. This connectivity yields a rigid, coplanar biheteroaryl system with two distinct N–H hydrogen-bond donor sites and four nitrogen-based hydrogen-bond acceptor sites, distinguishing it from single-ring azoles.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 2243507-31-3
Cat. No. B6613523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)-1H-imidazole
CAS2243507-31-3
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C2=CNN=C2
InChIInChI=1S/C6H6N4/c1-2-8-6(7-1)5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10)
InChIKeyWRLDFGCWPKZMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-4-yl)-1H-imidazole (CAS 2243507-31-3) as a Pyrrole-Imidazole Scaffold for Medicinal Chemistry and Agrochemical Procurement


2-(1H-Pyrazol-4-yl)-1H-imidazole is a small-molecule heterocyclic building block (C6H6N4, MW 134.1 g/mol) consisting of a pyrazole ring linked at the 4-position to the 2-position of an imidazole ring . This connectivity yields a rigid, coplanar biheteroaryl system with two distinct N–H hydrogen-bond donor sites and four nitrogen-based hydrogen-bond acceptor sites, distinguishing it from single-ring azoles. The scaffold has been employed as a synthetic intermediate in the preparation of antibacterial 2-(pyrazol-4-yl)-1,3,4-oxadiazoles [1], antifungal pyrazole–imidazole conjugates [2], and kinase-inhibitor chemotypes [3]. Commercial availability at gram scale and 95% purity positions this compound as an accessible entry point for fragment-based and structure–activity-relationship (SAR) programmes.

Why Generic Azole Substitution Cannot Reproduce the Profile of 2-(1H-Pyrazol-4-yl)-1H-imidazole


Replacing 2-(1H-pyrazol-4-yl)-1H-imidazole with a generic azole (e.g., pyrazole, imidazole, or their regioisomeric hybrids) alters three properties simultaneously that are critical for molecular recognition and derivatisation chemistry: (i) heterocycle–heterocycle dihedral angle and vector geometry, which controls the spatial presentation of the two N–H hydrogen-bond donors; (ii) the electronic push–pull balance between the electron-rich imidazole ring and the electron-deficient 4-pyrazolyl substituent, affecting both π-stacking and metal-coordination strength [1]; and (iii) the regiospecific availability of the imidazole C2 position for onward cross-coupling reactions, which is absent in 1-substituted or benzimidazole-fused analogs [2]. Computational studies have demonstrated that imidazole-containing species are generally more stable than analogous pyrazole species [1], but the deliberate combination of both rings in a 2-(4-pyrazolyl) arrangement modulates stability, lipophilicity, and metabolic susceptibility in a way that single-ring or 1,3-isomeric hybrids cannot replicate. Consequently, an SAR campaign that begins with a generic azole building block will not recapitulate the binding pose, physicochemical property set, or synthetic versatility provided by the 2-(1H-pyrazol-4-yl)-1H-imidazole scaffold.

Quantitative Differentiation: 2-(1H-Pyrazol-4-yl)-1H-imidazole vs. Closest Comparators


Molecular Weight and Topological Surface Area Advantage Over Benzimidazole-Fused Analogues in Fragment-Based Lead Generation

In fragment-based screening campaigns, adherence to the 'rule of three' (MW < 300 g/mol, cLogP < 3, HBD ≤ 3) is critical for hit identification and subsequent optimisation. 2-(1H-Pyrazol-4-yl)-1H-imidazole (MW 134.1 g/mol, C6H6N4) offers a substantially lower molecular weight than the benzimidazole-fused analog 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole (MW 210.24 g/mol, C11H10N4) , representing a 36% reduction in scaffold mass. This lower MW translates to a reduced topological polar surface area (tPSA ≈ 63 Ų predicted for the target vs. ~70 Ų for the benzimidazole analog) [1], leaving greater property space for substituent installation before exceeding lead-likeness thresholds.

Fragment-based drug discovery Lead-likeness Physicochemical property benchmarking

Antibacterial Efficacy of 2-(Pyrazol-4-yl)-1,3,4-oxadiazole Derivatives Containing the Imidazole Fragment vs. Commercial Bactericide Thiadiazole-Copper (TC)

Derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles bearing an imidazole fragment—for which 2-(1H-pyrazol-4-yl)-1H-imidazole serves as the key synthetic precursor—demonstrate superior in vivo protective and curative efficacy against plant bacterial pathogens compared with the commercial bactericide thiadiazole-copper (TC). Compound 7c (imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazole) achieved in vivo protective and curative efficacies of 47.34% and 41.18%, respectively, against rice bacterial leaf blight at 200 μg/mL, whereas TC delivered only 31.58% and 17.11% under identical conditions [1]. This >50% relative improvement in curative efficacy highlights the critical contribution of the imidazole-pyrazole scaffold geometry to the biological outcome.

Agrochemical bactericides Xanthomonas control Plant bacterial disease management

Antifungal Activity of Pyrazole-Imidazole Hybrids Against Fusarium oxysporum f.sp. albedinis (F.o.a.) vs. Weak Antibacterial Activity Demonstrating Selective Spectrum

A series of compounds based on pyrazole and imidazole skeletons—synthesised via one-pot palladium-catalysed coupling compatible with the 2-(1H-pyrazol-4-yl)-1H-imidazole scaffold—exhibited potent antifungal action against Fusarium oxysporum f.sp. albedinis (F.o.a.) while displaying very weak activity against Gram-positive and Gram-negative bacterial strains (Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli) [1]. This selective antifungal spectrum contrasts with the broad-spectrum antibacterial profile of imidazole-fragment-containing 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, indicating that the bioactivity spectrum is tunable through scaffold derivatisation. The pyrazole-imidazole core thus provides a platform where spectrum selectivity can be engineered, an advantage over less versatile single-heterocycle building blocks.

Antifungal drug discovery Fusarium wilt control Spectrum selectivity

Computational Stability Advantage of Imidazole-Containing Species over Pyrazole-Only Systems: Implications for Scaffold Robustness Under Biological and Storage Conditions

A systematic DFT and ab initio computational study employing multiple methods (BLYP, PBE0, CAM-B3LYP, wB97XD, M06, MP2, CBS-QB3, and G4) with the 6-311++G** basis set established that, across all studied tautomeric and saturation states, species containing an imidazole ring are more stable than those containing only a pyrazole ring [1]. For the 2-(1H-pyrazol-4-yl)-1H-imidazole scaffold, this translates to an inherent thermodynamic stability contributed by the imidazole component, which is absent in analogous pyrazole-only or pyrazole-rich hybrid building blocks. The enhanced aromatic stabilisation energy of the imidazole ring reduces susceptibility to oxidative degradation and tautomeric scrambling, thereby supporting longer room-temperature storage stability as indicated by the compound's classification as a non-hazardous, non-temperature-restricted research chemical .

Scaffold stability DFT calculations Procurement shelf-life considerations

Regiospecific C2-Imidazole Reactivity for Onward Derivatisation vs. Generic 1-Substituted Imidazole Building Blocks

2-(1H-Pyrazol-4-yl)-1H-imidazole features a free imidazole C2 position directly attached to the pyrazole ring, which is not alkylated or benzofused. This contrasts with commonly available comparators such as 1-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole (3a) [1] or 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole , where the imidazole N1 is either substituted or the ring is extended, blocking access to specific C–H activation or nucleophilic aromatic substitution pathways. In the target compound, the imidazole C2–H is available for direct metalation, palladium-catalysed cross-coupling, or condensation reactions (e.g., with pyrazole-4-carbaldehydes in the Radziszewski reaction) [2], enabling regiospecific library construction without the need for protecting-group strategies.

Synthetic accessibility Cross-coupling chemistry SAR library construction

High-Value Application Scenarios for 2-(1H-Pyrazol-4-yl)-1H-imidazole Based on Quantitative Evidence


Fragment-Based Lead Generation for Kinase and Antimicrobial Drug Discovery

The low molecular weight (134.1 g/mol) and balanced hydrogen-bond donor/acceptor profile (2 HBD, 4 N-based HBA predicted) position 2-(1H-pyrazol-4-yl)-1H-imidazole as an ideal starting fragment for FBLD campaigns . The scaffold's demonstrated ability to yield derivatives with nanomolar kinase inhibition in the Aurora kinase series (e.g., AT9283, IC50 ≈ 3 nM) [1] and potent antifungal activity against Fusarium oxysporum [2] validates its utility as a core pharmacophore. Procurement of this specific building block, rather than generic pyrazole or imidazole fragments, provides a direct entry into a chemical space already validated in both oncology and anti-infective therapeutic areas, reducing the time to achieve a tractable hit series.

Agrochemical Antibacterial Lead Optimisation Targeting Xanthomonas and Pseudomonas Pathogens

For agricultural chemistry programmes targeting plant bacterial diseases, 2-(1H-pyrazol-4-yl)-1H-imidazole serves as the key synthetic precursor to 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives that have demonstrated EC50 values as low as 5.44 μg/mL against Xanthomonas axonopodis pv. citri and 7.40 μg/mL against Xanthomonas oryzae pv. oryzae, with in vivo curative efficacies exceeding those of commercial thiadiazole-copper by over 100% [3]. Sourcing the parent scaffold enables internal synthesis of these advanced leads and exploration of next-generation analogs with potentially superior crop-protection profiles.

Metal-Organic Framework (MOF) and Coordination Chemistry Ligand Synthesis

The compound's dual N–H donor sites and four nitrogen lone pairs provide a structurally rigid, ditopic ligand geometry suitable for constructing metal-organic frameworks and coordination polymers. The regiospecific connectivity (pyrazole-4-yl to imidazole-2-yl) defines a well-characterised metal-binding cleft [4]. Computational stability data indicating imidazole's superior aromatic stabilisation [5] further supports the scaffold's suitability for applications requiring robust ligand integrity under catalytic or gas-sorption conditions.

SAR Library Construction Through Orthogonal Functionalisation

For medicinal chemistry groups building focused compound libraries, the preserved free imidazole C2–H and the tautomerically exchangeable N1/N3 protons of 2-(1H-pyrazol-4-yl)-1H-imidazole enable at least three orthogonal functionalisation pathways: N-alkylation, C2-metalation/cross-coupling, and condensation with aldehydes (Radziszewski reaction) [6]. This multi-vector reactivity allows diverse SAR exploration from a single procurement item, reducing the vendor-managed inventory burden compared with sourcing multiple individual functionalised building blocks.

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